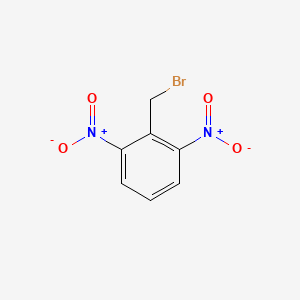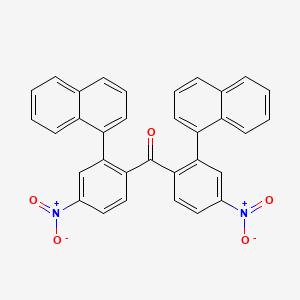
1-Naphthyl-4-nitrophenylketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthyl-4-nitrophenylketone is an organic compound with the molecular formula C17H11NO3 It is a derivative of naphthalene and phenyl ketone, characterized by the presence of a nitro group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Naphthyl-4-nitrophenylketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 1-naphthyl ketone is reacted with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Additionally, alternative methods such as catalytic hydrogenation of nitroaromatic precursors may be explored to optimize production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Naphthyl-4-nitrophenylketone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Reduction: 1-Naphthyl-4-aminophenylketone.
Oxidation: Corresponding quinones.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
1-Naphthyl-4-nitrophenylketone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-naphthyl-4-nitrophenylketone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or disrupt cellular pathways, contributing to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthyl-4-aminophenylketone: A reduced form of 1-naphthyl-4-nitrophenylketone with an amino group instead of a nitro group.
4-Nitrobenzophenone: A structurally similar compound with a nitro group on the phenyl ring but lacking the naphthyl moiety.
1-Naphthyl-4-chlorophenylketone: A halogenated derivative with a chlorine atom instead of a nitro group.
Uniqueness
This compound is unique due to the presence of both naphthyl and nitrophenyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C33H20N2O5 |
|---|---|
Poids moléculaire |
524.5 g/mol |
Nom IUPAC |
bis(2-naphthalen-1-yl-4-nitrophenyl)methanone |
InChI |
InChI=1S/C33H20N2O5/c36-33(29-17-15-23(34(37)38)19-31(29)27-13-5-9-21-7-1-3-11-25(21)27)30-18-16-24(35(39)40)20-32(30)28-14-6-10-22-8-2-4-12-26(22)28/h1-20H |
Clé InChI |
VTRQWKWUULXILW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)C4=C(C=C(C=C4)[N+](=O)[O-])C5=CC=CC6=CC=CC=C65 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


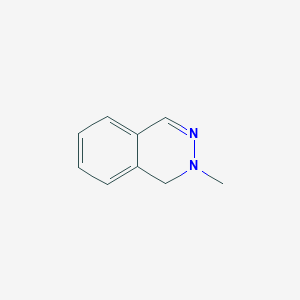

![5-Benzyl-2-methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B13097910.png)
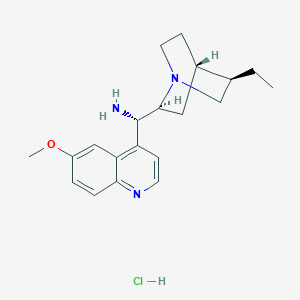
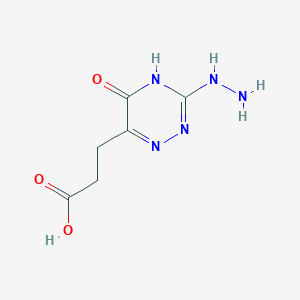
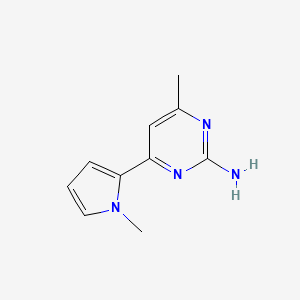
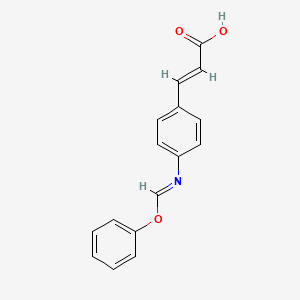
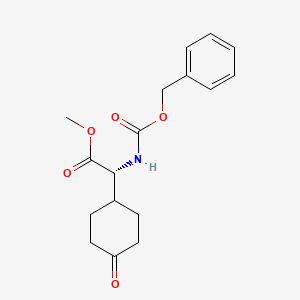

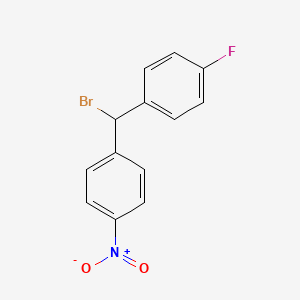
![[1,2,4]Triazolo[1,5-a]pyridine-8-carboxamide](/img/structure/B13097970.png)

![7-Bromo-5-fluoro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B13097988.png)
